A-582941

描述

A-582941 free base is a potent, selective, and brain-penetrant partial agonist of α7 nAChR . It exhibits high affinity for both rat and human α7 receptors . It also binds to human 5-HT3 receptor with a Ki value of 150 nM .

Synthesis Analysis

The synthesis of this compound free base is not explicitly detailed in the available literature .

Molecular Structure Analysis

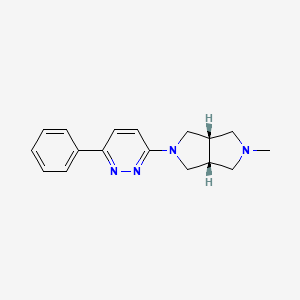

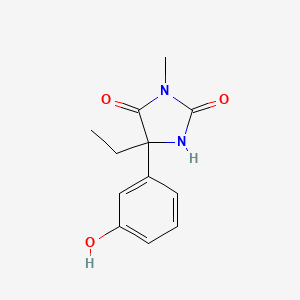

The molecular formula of this compound free base is C17H20N4 . Its molecular weight is 280.378. The IUPAC name is (3aS,6aR)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole.

Chemical Reactions Analysis

Specific chemical reactions involving this compound free base are not clearly mentioned in the available resources .

Physical And Chemical Properties Analysis

This compound free base has a molecular weight of 280.378. It exhibits high-affinity binding and agonism at alpha-7 nicotinic acetylcholine receptor, with pharmacokinetic properties and excellent distribution to the central nervous system.

科学研究应用

精神分裂症的治疗

A-582941 正在研究其治疗精神分裂症的潜力。 它是 α7 烟碱乙酰胆碱受体 (α7 NAChR) 的部分激动剂,参与各种行为功能,包括认知功能 {svg_1} {svg_2}。 在一项研究中,this compound 改善了大鼠亚慢性 MK-801 精神分裂症模型中的认知和负面症状 {svg_3} {svg_4}.

改善认知功能障碍

This compound 已显示出改善认知功能障碍的希望。 发现它可以改善视觉和空间记忆方面的社会缺陷和认知功能障碍 {svg_5} {svg_6}。这使得它成为治疗与各种神经疾病相关的认知障碍的潜在候选药物。

烟碱受体研究

该化合物已用于与烟碱受体相关的研究。 精神分裂症患者吸烟的普遍程度高于健康人,这促进了对精神分裂症发病机制和治疗中烟碱受体的研究 {svg_7} {svg_8}.

神经药理学

This compound 已用于神经药理学研究。 它在 α7 nAChRs 上表现出高亲和力结合和部分激动作用,具有可接受的药代动力学特性,并且能够出色地分布到中枢神经系统 (CNS) {svg_9} {svg_10}.

药物开发

This compound 的良好物理特性使其成为药物开发的潜在候选药物。 This compound 的分子量低,亲脂性中等,结构相对紧凑,旋转键数量少,这些因素被认为有利于其跨血脑屏障 (BBB) 的扩散 {svg_11}.

广谱认知增强特性

This compound 是一种新型 α7 神经烟碱受体激动剂,具有广谱认知增强特性 {svg_12}。这使得它成为治疗各种认知障碍的潜在治疗剂。

作用机制

Target of Action

A-582941, also known as “this compound free base” or “2MUW0L49BN”, is a selective partial agonist of the α7 nicotinic acetylcholine receptors (nAChRs) . The α7 nAChR subtype is highly expressed in the hippocampus and cortex and is thought to play important roles in a variety of cognitive processes .

Mode of Action

This compound exhibits high-affinity binding and partial agonism at α7 nAChRs . It interacts with its targets, leading to the activation of these receptors . This interaction results in changes at the cellular level, including the activation of intracellular signaling pathways .

Biochemical Pathways

This compound activates signaling pathways known to be involved in cognitive function such as extracellular-signal regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) phosphorylation . It also increases phosphorylation of GSK3beta in the mouse brain, thereby inhibiting this enzyme .

Pharmacokinetics

This compound exhibits acceptable pharmacokinetic properties and excellent distribution to the central nervous system (CNS) . It has been found to have high affinity for both rat and human α7 receptors .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also normalizes sensory gating deficits induced by the α7 nAChR antagonist methyllycaconitine in rats, and in DBA/2 mice that exhibit a natural sensory gating deficit .

安全和危害

未来方向

生化分析

Biochemical Properties

A 582941 interacts with α7 nAChRs, which are highly expressed in the hippocampus and cortex and play important roles in a variety of cognitive processes . The nature of these interactions involves high-affinity binding and partial agonism .

Cellular Effects

A 582941 influences cell function by enhancing cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of A 582941 involves its high-affinity binding and partial agonism at α7 nAChRs . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

A 582941 is involved in metabolic pathways that interact with α7 nAChRs

Transport and Distribution

A 582941 is transported and distributed within cells and tissues. It has excellent distribution to the CNS

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of A-582941 free base involves the conversion of a precursor compound to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "2-chloro-5-nitrobenzoic acid", "methylamine hydrochloride", "sodium hydroxide", "methyl tert-butyl ether", "water", "ethyl acetate", "sodium sulfate" ], "Reaction": [ "Step 1: 4-hydroxyphenylacetic acid is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride.", "Step 2: 4-chlorophenylacetyl chloride is reacted with 2-chloro-5-nitrobenzoic acid in the presence of triethylamine to form the intermediate compound.", "Step 3: The intermediate compound is reduced with methylamine hydrochloride and sodium hydroxide to form the target compound.", "Step 4: The target compound is extracted using methyl tert-butyl ether and water.", "Step 5: The organic layer is separated and washed with water and 5% sodium hydroxide solution.", "Step 6: The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified using column chromatography with ethyl acetate as the eluent to obtain the final product, A-582941 free base." ] } | |

| 848591-90-2 | |

分子式 |

C17H21ClN4 |

分子量 |

316.8 g/mol |

IUPAC 名称 |

2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride |

InChI |

InChI=1S/C17H20N4.ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;/h2-8,14-15H,9-12H2,1H3;1H |

InChI 键 |

YBSDXRMMITZESG-UHFFFAOYSA-N |

SMILES |

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |

规范 SMILES |

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A582941,A-582941 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)

![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)

![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)